Aqueous Solubility of the Dihydrochloride Salt Versus the Free Base Form
The dihydrochloride salt (CAS 1158248-63-5) is explicitly designed to enhance aqueous solubility compared to the neutral free base (CAS 58687-45-9). Although a quantitative equilibrium solubility head-to-head study for this specific compound is not publicly available, the general principle is well-established for benzimidazole dihydrochloride salts: the formation of the bis-hydrochloride increases the intrinsic dissolution rate and aqueous solubility by typically 10- to 100-fold relative to the un-ionized free base, depending on the pKa of the benzimidazole core and the amino substituent [1]. The measured aqueous solubility of a closely related benzimidazole dihydrochloride salt, PF-4708671, is reported as at least 50 mg/mL in water, whereas the corresponding free base exhibits solubility typically below 0.5 mg/mL in neutral aqueous buffers . This class-consistent behavior supports the selection of the dihydrochloride salt when aqueous solubility is a critical experimental requirement.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt; aqueous solubility expected ≥10–100× the free base (class-level estimate) |
| Comparator Or Baseline | Free base 2-(5-Amino-1H-benzimidazol-1-yl)ethanol (CAS 58687-45-9); uncharged form with limited aqueous solubility |
| Quantified Difference | Estimated ≥10- to 100-fold solubility enhancement (class-level inference based on benzimidazole dihydrochloride analogs) |
| Conditions | Class-level inference from structurally analogous benzimidazole dihydrochloride salts; PF-4708671 used as a representative analog (solubility ≥50 mg/mL in water) |
Why This Matters
For in vitro assays, in vivo formulation, or aqueous-phase synthetic steps, selection of the dihydrochloride salt ensures consistent dissolution and avoids DMSO-induced artifacts or precipitation that can occur with the free base.
- [1] Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. View Source
